3-(5-Methylthiophen-2-yl)propan-1-amine

Übersicht

Beschreibung

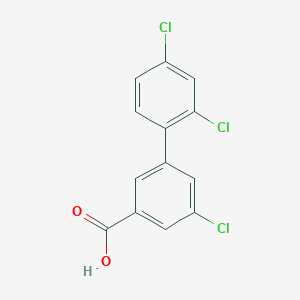

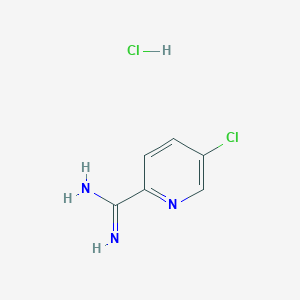

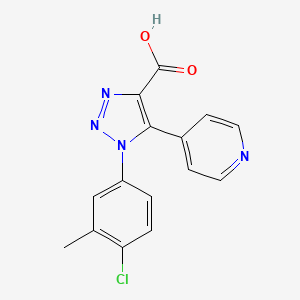

“3-(5-Methylthiophen-2-yl)propan-1-amine” is a compound that belongs to the class of amphetamines. It has a molecular formula of C8H13NS and a molecular weight of 155.26 g/mol . The compound is also known by other synonyms such as 2-Thiophenepropanamine and 3-(5-Methyl-2-thienyl)propylamine .

Molecular Structure Analysis

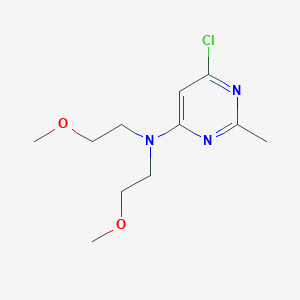

The molecular structure of “3-(5-Methylthiophen-2-yl)propan-1-amine” consists of a five-membered thiophene ring with a methyl group at the 5-position, and a propylamine side chain . Unfortunately, specific details about its structure, such as bond lengths and angles, are not available in the search results.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(5-Methylthiophen-2-yl)propan-1-amine” are not fully detailed in the search results. It is known that the compound has a molecular weight of 155.26 g/mol . More specific properties such as melting point, boiling point, and solubility are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Detection in Dialysis Fluid

Research led by S. Manabe et al. (1987) developed a high-performance liquid chromatography method to detect heterocyclic amines, including 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) and 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), in dialysis fluid of patients with uremia. The study found that patients with uremia are exposed to these carcinogenic tryptophan pyrolysis products, indicating significant exposure levels (Manabe et al., 1987).

Presence in Human Urine

A study by H. Ushiyama et al. (1991) estimated human exposure to carcinogenic heterocyclic amines by measuring the amounts of these compounds, including Trp-P-1 and Trp-P-2, in human urine. The research indicated that humans are continually exposed to carcinogenic heterocyclic amines in food, and these compounds may not be formed endogenously (Ushiyama et al., 1991).

Intoxication Studies

E. Shimizu et al. (2007) described the substance intoxication in a patient after ingestion of a mixture containing methylone (2-methylamino-1-[3,4-methylenedioxyphenyl]propan-1-one) and 5-MeO-MIPT (5-methoxy-N-methyl,N-isopropyl tryptamine), suggesting the need for clinicians to be alert to the possibility of intoxication from these substances (Shimizu et al., 2007).

Seizure Susceptibility Studies

Research by K. Schlesinger et al. (1970) examined the effects of various drugs on susceptibility to audiogenic seizures, studying the relationship between seizure susceptibility and brain levels of biogenic amines after drug treatment. The research found that the dynamic state of the biogenic amines is important in determining seizure susceptibility (Schlesinger et al., 1970).

Radiotracer Studies for S1PR1

A 2022 study by M. Brier et al. evaluated the safety, dosimetry, and characteristics of a radiotracer targeting sphingosine-1-phosphate receptor 1 (S1PR1), finding that the tracer binds S1PR1 with high specificity and has promise in animal models of inflammatory diseases (Brier et al., 2022).

Safety And Hazards

Safety information for “3-(5-Methylthiophen-2-yl)propan-1-amine” is provided by Ambeed . Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area. It is also advised to wear protective gloves, clothing, eye protection, and face protection when handling the compound .

Zukünftige Richtungen

Thiophene and its derivatives, including “3-(5-Methylthiophen-2-yl)propan-1-amine”, have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . Additionally, the development of more effective pharmacological agents based on thiophene derivatives is a topic of interest .

Eigenschaften

IUPAC Name |

3-(5-methylthiophen-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-7-4-5-8(10-7)3-2-6-9/h4-5H,2-3,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGJHODEJWQRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Methylthiophen-2-yl)propan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1487688.png)

![2'-Chloro-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1487689.png)